molecular formula C16H24N2S B7568176 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine

1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine

Cat. No. B7568176
M. Wt: 276.4 g/mol
InChI Key: XJIYDORLYQMEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and other diseases, as it has shown to have antitumor activity and immune-stimulatory effects.

Mechanism of Action

1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine works by blocking the adenosine A2A receptor, which is a key regulator of immune function. By inhibiting this receptor, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine promotes the activation of T cells and other immune cells, leading to antitumor activity and immune-stimulatory effects.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, the activation of T cells and other immune cells, and the promotion of cytokine production. It has also been shown to have a good safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine in lab experiments is its specificity for the adenosine A2A receptor, which allows for precise targeting of this pathway. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine, including:
1. Clinical trials to evaluate its efficacy and safety in combination with other cancer therapies.
2. Studies to identify biomarkers that can predict response to 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine.
3. Development of new formulations and delivery methods to improve its pharmacokinetics and bioavailability.
4. Investigation of its potential use in other diseases, such as autoimmune disorders and infectious diseases.
5. Further understanding of its mechanism of action and its effects on the immune system.
In conclusion, 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine is a promising drug candidate for the treatment of cancer and other diseases. Its inhibition of the adenosine A2A receptor has shown to have antitumor activity and immune-stimulatory effects. Further research and development are needed to fully understand its potential and to bring it to the clinic.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine involves several steps, including the preparation of the starting material, the cyclization of the benzothiophene ring, and the coupling of the piperidine ring. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has shown to have antitumor activity by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer. 1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine also has immune-stimulatory effects by promoting the activation of T cells and other immune cells.

properties

IUPAC Name

1-cyclopropyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-2-15(14-8-11-19-16(14)3-1)17-12-6-9-18(10-7-12)13-4-5-13/h8,11-13,15,17H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIYDORLYQMEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)NC3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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